1,6-Dimethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a complex organic compound with a unique structure that combines a pyrrolo[1,2-a]pyrazine core with a phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZINE: Similar structure but lacks the ium ion.
2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM: Similar but without the methyl groups.
Uniqueness
1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H19N2O+ |
---|---|
Molekulargewicht |
267.34 g/mol |
IUPAC-Name |
2-(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H19N2O/c1-13-8-9-16-14(2)18(10-11-19(13)16)12-17(20)15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3/q+1 |
InChI-Schlüssel |
OADDQTGRPKOSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2N1CC[N+](=C2C)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.